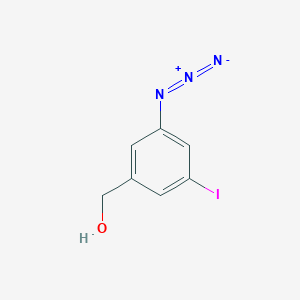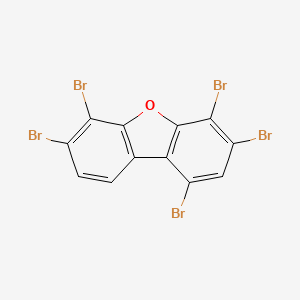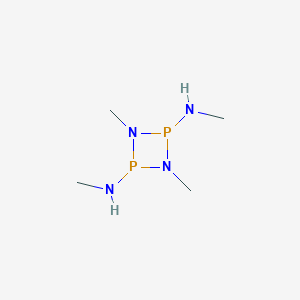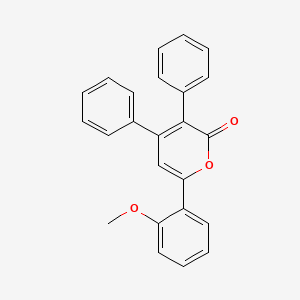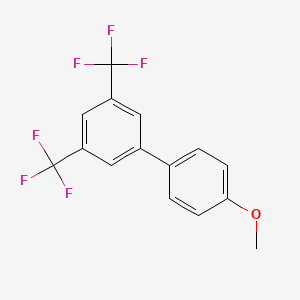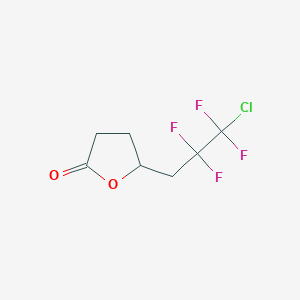![molecular formula C12H11F3O B14233417 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 574734-22-8](/img/structure/B14233417.png)
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is an organic compound with a complex structure that includes a butenone backbone and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the condensation of benzaldehyde with butanone in the presence of dry, gaseous hydrogen chloride at low temperatures . This reaction forms the desired product through a series of steps that include the formation of an intermediate enolate and subsequent aldol condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 3-methyl-4-phenyl-: Similar structure but lacks the trifluoromethyl group.
4-Phenyl-3-buten-2-one: Another related compound with a phenyl group but different substitution pattern.
Uniqueness
The presence of the trifluoromethyl group in 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique and valuable for specific applications.
Properties
CAS No. |
574734-22-8 |
|---|---|
Molecular Formula |
C12H11F3O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]but-2-en-1-one |
InChI |
InChI=1S/C12H11F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-7H,1-2H3 |
InChI Key |
YMNGELYMDBWYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
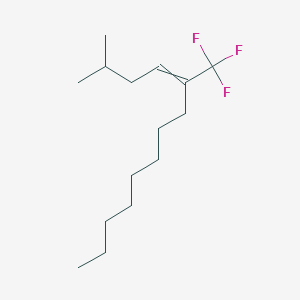
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
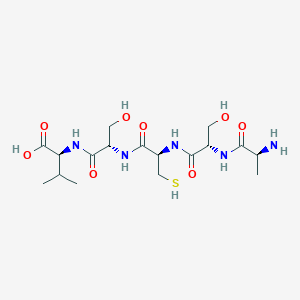
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
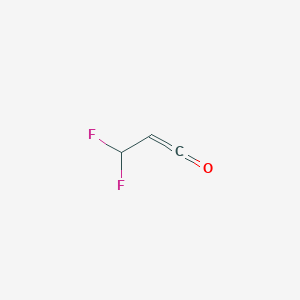
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
